molecular formula C13H14N4O2 B14593084 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate CAS No. 61581-10-0

2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate

Katalognummer: B14593084
CAS-Nummer: 61581-10-0
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: IYKOFZUFGJAHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is an organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of two amino groups attached to a pyrimidine ring, along with a methyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methylbenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired ester linkage. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted aminopyrimidines .

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

61581-10-0

Molekularformel

C13H14N4O2

Molekulargewicht

258.28 g/mol

IUPAC-Name

(2,4-diamino-6-methylpyrimidin-5-yl) 4-methylbenzoate

InChI

InChI=1S/C13H14N4O2/c1-7-3-5-9(6-4-7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17)

InChI-Schlüssel

IYKOFZUFGJAHCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(N=C(N=C2N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.